![molecular formula C9H11F2N3O B13691753 N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine CAS No. 922498-66-6](/img/structure/B13691753.png)
N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Difluoromethoxy)benzyl]guanidine is an organic compound that features a benzyl group substituted with a difluoromethoxy group and a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)benzyl]guanidine typically involves the reaction of 2-(difluoromethoxy)benzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of 1-[2-(Difluoromethoxy)benzyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Difluoromethoxy)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-[2-(Difluoromethoxy)benzyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The guanidine moiety plays a crucial role in the compound’s ability to interact with negatively charged sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethoxy)-2-ethynylbenzene
- Difluoromethoxylated ketones
Comparison: 1-[2-(Difluoromethoxy)benzyl]guanidine is unique due to the presence of both the difluoromethoxy group and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, while 1-(Difluoromethoxy)-2-ethynylbenzene is primarily used in organic synthesis, 1-[2-(Difluoromethoxy)benzyl]guanidine has broader applications in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
922498-66-6 |
|---|---|
Formule moléculaire |
C9H11F2N3O |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
2-[[2-(difluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14) |
Clé InChI |
DDZMQQJUIOLWMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN=C(N)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


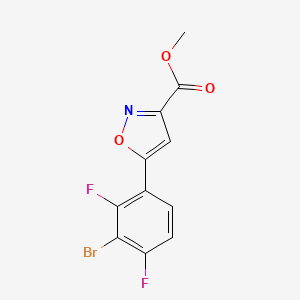
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
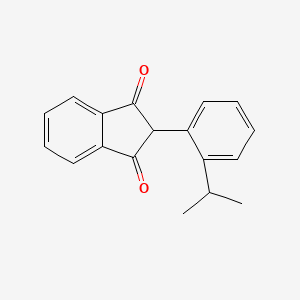
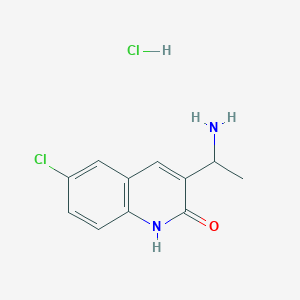
![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
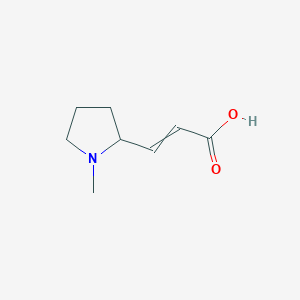

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)

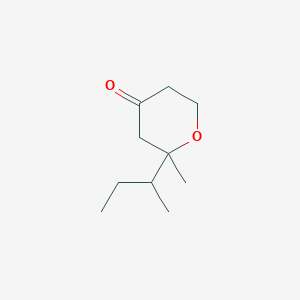
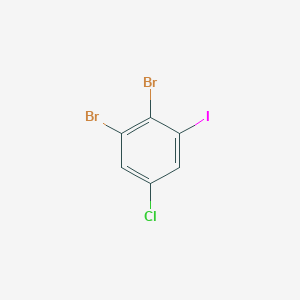
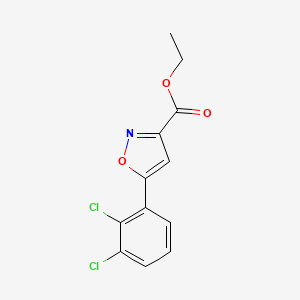
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
